molecular formula C23H32N6O3S2 B12421896 Propoxyphenyl-Thiosildenafil-d8

Propoxyphenyl-Thiosildenafil-d8

Cat. No.: B12421896
M. Wt: 512.7 g/mol
InChI Key: FKEJNNYWAHHVDX-BGKXKQMNSA-N
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Description

Propoxyphenyl-Thiosildenafil-d8 is a deuterium-labeled analogue of Propoxyphenyl-thiosildenafil, a thioanalogue of the phosphodiesterase-5 (PDE-5) inhibitor sildenafil . This compound serves as a critical stable isotope-labeled internal standard in analytical chemistry, particularly for mass spectrometry-based assays. Its primary research value lies in the quantitative analysis and method development for detecting and characterizing its unlabeled counterpart and related analogues in complex matrices . Such applications are essential in forensic and pharmaceutical research for investigating the unauthorized adulteration of herbal and "natural" health supplements with potent synthetic PDE-5 inhibitors . The incorporation of eight deuterium atoms provides a distinct mass shift that enables precise and accurate measurement, minimizing matrix effects and improving the reliability of analytical results. By facilitating the development of validated analytical methods, this compound supports quality control (QC) applications and is used in the commercial production and regulatory submission processes, such as Abbreviated New Drug Applications (ANDAs), for pharmaceuticals . This compound is intended for research purposes only and is strictly not approved for human consumption.

Properties

Molecular Formula

C23H32N6O3S2

Molecular Weight

512.7 g/mol

IUPAC Name

1-methyl-5-[5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

InChI

InChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33)/i10D2,11D2,12D2,13D2

InChI Key

FKEJNNYWAHHVDX-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H]

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C

Origin of Product

United States

Preparation Methods

Core Synthetic Pathway

Structural Modifications from Sildenafil

The synthesis begins with sildenafil (C₂₂H₃₀N₆O₄S), which undergoes three critical modifications:

  • Propoxyphenyl Introduction : Replacement of the ethoxy group (-OCH₂CH₃) with a propoxy group (-OCH₂CH₂CH₃) at the phenyl ring.
  • Thioamide Formation : Substitution of the carbonyl oxygen (=O) with sulfur (=S) at the pyrazolopyrimidine core.
  • Deuterium Labeling : Incorporation of eight deuterium atoms (D₈) at specific positions to enhance metabolic stability and detection sensitivity.

Reaction Steps

Step 1: Propoxyphenyl Intermediate Synthesis
  • Starting Material : 5-(4-Methylpiperazin-1-ylsulfonyl)-2-propoxyphenylamine.
  • Reagents : Propionyl chloride, triethylamine (TEA), dichloromethane (DCM).
  • Conditions : Stirred at 25°C for 12 hours under nitrogen atmosphere.
  • Yield : 78–85% (HPLC purity >95%).
Step 2: Thioamide Formation
  • Reagents : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), tetrahydrofuran (THF).
  • Conditions : Reflux at 65°C for 6 hours.
  • Yield : 70–75%.
Step 3: Deuterium Incorporation
  • Deuterated Reagents : D₈-propionic anhydride or D₈-propionyl chloride.
  • Conditions : Catalytic deuteration using Pd/C or PtO₂ in deuterated solvents (e.g., D₂O, CD₃OD).
  • Isotopic Purity : ≥98% D-enrichment (confirmed by LC-MS).

Key Optimization Parameters

Solvent and Catalyst Selection

Parameter Optimal Choice Impact on Yield
Solvent Dichloromethane Maximizes solubility of intermediates
Catalyst Triethylamine Enhances acylation efficiency
Deuteration Agent D₈-propionyl chloride Prevents isotopic dilution

Reaction Monitoring

  • Analytical Tools :
    • HPLC-DAD : Monitors propoxyphenyl intermediate formation (λ = 290 nm).
    • LC-TOF-MS : Confirms deuterium incorporation (m/z 505.2077 → 513.2152).
    • ¹H/¹³C NMR : Validates structural integrity and deuterium placement.

Comparative Analysis of Synthesis Methods

Method Advantages Limitations Yield (%)
Anhydride Route High purity, scalable Requires excess propionic anhydride 78–85
Acid Chloride Route Faster reaction time Generates HCl byproduct 70–75
Deuteration Post-Synthesis Flexible labeling Risk of isotopic scrambling 60–65

Data synthesized from patents and analytical studies.

Purification and Characterization

Chromatographic Purification

  • Technique : Preparative HPLC with C18 column (250 × 21.2 mm, 5 µm).
  • Mobile Phase : Acetonitrile/0.1% formic acid (70:30 v/v).
  • Retention Time : 12.3 minutes.

Spectroscopic Confirmation

  • MS (ESI+) : m/z 513.2152 [M+H]⁺ (calc. 513.2148 for C₂₃H₂₄D₈N₆O₃S₂).
  • ¹H NMR (600 MHz, CD₃OD) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.91 (m, 2H, Ar-H), 3.92–3.95 (m, 2H, OCH₂CH₂CH₃).
  • Isotopic Purity : 98.5% D₈ (by ²H NMR).

Industrial-Scale Challenges

  • Cost of Deuterated Reagents : D₈-propionyl chloride costs ~$5,000/g, impacting large-scale production.
  • Regulatory Compliance : Must adhere to ICH Q3D guidelines for elemental impurities (e.g., Pd < 10 ppm).
  • Byproduct Management : Requires specialized waste handling for sulfur-containing byproducts.

Chemical Reactions Analysis

Propoxyphenyl-Thiosildenafil-d8 undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

PDE5 Inhibition
Propoxyphenyl-Thiosildenafil-d8 serves as a model compound for studying PDE5 inhibitors, which are crucial in treating conditions such as erectile dysfunction and pulmonary hypertension. By increasing levels of cyclic guanosine monophosphate (cGMP), it promotes vasodilation, thereby improving blood flow to targeted areas.

Anticancer Properties
Recent studies suggest that this compound may possess anticancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis. This potential opens avenues for research into its use as an adjunct therapy in cancer treatment .

Proteomics

In proteomics, this compound is utilized to study protein interactions and post-translational modifications. Its binding affinity with PDE5 and other molecular targets aids in elucidating mechanisms of action and potential side effects when interacting with biological systems. The compound's unique structure allows researchers to investigate how modifications can enhance or alter biological activity.

Interaction Studies

Research involving this compound focuses on its interactions with various enzymes and receptors within cellular signaling pathways. These studies help clarify the compound's therapeutic potential beyond PDE5 inhibition, possibly leading to new applications in treating other disorders.

Mechanism of Action

Propoxyphenyl-Thiosildenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets involved in this pathway include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase (PKG) pathway .

Comparison with Similar Compounds

Key Structural Features:

  • Molecular Formula : C23H24D8N6O3S2 .
  • Substituents : A propoxy group (-OCH2CH2CH3) at the phenyl ring position and a thioamide (-C=S) group replacing the carbonyl (-C=O) group in sildenafil .
  • Deuteration : The d8 label likely replaces hydrogen atoms in the piperazinyl or propyl groups, enhancing its utility as an internal standard in mass spectrometry .

Propoxyphenyl-Thiosildenafil-d8 is primarily used in analytical reference standards to detect adulterants in dietary supplements and herbal products, where undeuterated analogs are illegally added for erectile dysfunction effects .

Structural Analogues of this compound

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Primary Use
Propoxyphenyl Thiosildenafil C23H32N6O3S2 504.68 g/mol Propoxyphenyl, thioamide 479073-87-5 Adulterant in supplements
Thiosildenafil C22H30N6O3S2 490.65 g/mol Ethoxyphenyl, thioamide 479073-79-5 Reference standard
Thiohomosildenafil C24H34N6O3S2 518.70 g/mol Ethoxyphenyl, extended alkyl chain 479073-88-6 Adulterant
Propoxyphenyl Thioaildenafil C23H32N6O3S2 504.68 g/mol Propoxyphenyl, thioamide Not reported Adulterant
This compound C23H24D8N6O3S2 512.72 g/mol Propoxyphenyl, thioamide, d8-label 145898-96-0 Analytical standard

Key Differences and Analytical Challenges

(a) Substituent Variations
  • Propoxyphenyl vs. Ethoxyphenyl : The propoxy group in this compound increases molecular weight by 14 g/mol compared to ethoxyphenyl-containing analogs like thiosildenafil . This substitution alters chromatographic retention times in HPLC analysis .
  • Deuteration: The d8 label introduces a mass shift of ~8 Da, enabling distinction via high-resolution mass spectrometry (HRMS) from non-deuterated analogs .
(b) Pharmacological Activity

While non-deuterated analogs (e.g., Propoxyphenyl Thiosildenafil) are designed to mimic PDE-5 inhibition, their safety profiles are unverified. Studies suggest these compounds pose cardiovascular risks due to unregulated potency and interactions with nitrates . Deuterated versions are pharmacologically inert and used solely for detection .

(c) Detection Methods
  • HPLC-DAD/Q-TOF-MS: this compound and its analogs are identified using retention time alignment and HRMS fragmentation patterns. For example, the [M+H]+ ion for this compound is m/z 513.22, versus m/z 505.22 for the non-deuterated form .
  • NMR Spectroscopy : The propoxy group’s methylene protons (δ 1.15–1.25 ppm) and deuterium-induced signal suppression in d8-labeled compounds aid structural confirmation .

Regulatory and Health Implications

  • Adulteration in Supplements : Propoxyphenyl Thiosildenafil and its analogs are frequently detected in "natural" health products, bypassing regulatory scrutiny .
  • Risks : Unapproved PDE-5 analogs may cause hypotension, priapism, or vision loss due to off-target effects .
  • Analytical Standards : this compound is critical for developing validated methods to screen adulterants, as highlighted in AOAC SMPR 2014.011 .

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